Dtpa ferrous chelate

Description

Properties

CAS No. |

20438-93-1 |

|---|---|

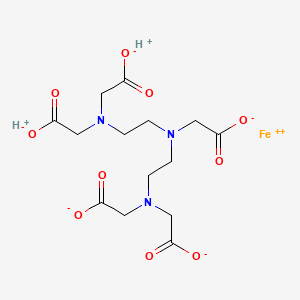

Molecular Formula |

C14H20FeN3O10- |

Molecular Weight |

446.17 g/mol |

IUPAC Name |

2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron;iron(2+) |

InChI |

InChI=1S/C14H23N3O10.Fe/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-3 |

InChI Key |

RASZKSWRZUIIQJ-UHFFFAOYSA-K |

SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |

Canonical SMILES |

[H+].[H+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Fe+2] |

Other CAS No. |

20438-93-1 |

Synonyms |

DTPA ferrous chelate DTPA ferrous chelate, 59Fe-labeled ferrous diethylenetriamine-N,N,N',N'',N''-pentaacetate ferrous DTPA |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Techniques for Dtpa Ferrous Chelate

Conventional Synthesis Routes for DTPA Ferrous Chelate

The synthesis of Diethylenetriaminepentaacetic acid (DTPA) ferrous chelate is primarily achieved through direct complexation, a method that is straightforward and widely adopted. This process involves the reaction of DTPA with a ferrous iron salt under controlled conditions to form a stable, water-soluble complex.

Direct Complexation Strategies

The most common approach for synthesizing this compound is through the direct reaction of DTPA with a ferrous salt, such as ferrous sulfate (B86663) (FeSO₄·7H₂O) or ferrous chloride (FeCl₂). The fundamental principle of this method is the strong affinity of the DTPA ligand for the ferrous ion (Fe²⁺), leading to the formation of a stable chelate where the iron ion is enveloped by the DTPA molecule.

The typical reaction protocol involves several key steps:

Dissolution of DTPA : DTPA is dissolved in deionized water, often with continuous stirring to ensure homogeneity. The mass ratio of DTPA to water can be a critical parameter.

Addition of Ferrous Salt : The ferrous salt is then added to the DTPA solution. This addition is often done incrementally to control the reaction rate and prevent localized high concentrations.

pH Adjustment : The pH of the reaction mixture is a crucial factor. It is typically adjusted to a specific range to facilitate the deprotonation of DTPA's carboxylic acid groups, which enhances its chelating ability. Sodium hydroxide (B78521) (NaOH) is commonly used for this purpose.

Temperature Control : The reaction is generally maintained at a specific temperature to promote the complexation reaction.

Isolation of the Product : Once the reaction is complete, the this compound is isolated from the reaction mixture. This can involve cooling, filtration, and drying under vacuum to obtain the final product as a crystalline solid.

A significant challenge in this process is the susceptibility of ferrous iron (Fe²⁺) to oxidation to ferric iron (Fe³⁺) in the presence of oxygen. To mitigate this, the reaction is often carried out under an inert atmosphere, such as nitrogen. The use of antioxidants can also help maintain the iron in its ferrous state.

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions is essential for maximizing the yield and purity of the this compound. Several experimental parameters are critical in this regard and are often fine-tuned using methodologies like response surface methodology (RSM).

Key parameters that are typically optimized include:

pH : The pH of the reaction medium significantly influences the chelation process. An optimal pH range ensures that the DTPA ligand is sufficiently deprotonated to effectively bind the ferrous ions. For this compound, a pH range of 5.0–6.5 is often cited for stability. Below pH 6, the protonation of DTPA can reduce its chelation capacity.

Molar Ratio of Reactants : The stoichiometry of DTPA to the ferrous salt is crucial. A 1:1 molar ratio is theoretically required for complete chelation. However, slight excesses of one reactant may be used to drive the reaction to completion.

Reaction Temperature : Temperature affects the rate of the chelation reaction. A common temperature range for this synthesis is 40–60°C.

Reaction Time : The duration of the reaction is another important factor. Sufficient time must be allowed for the complexation to reach equilibrium. Reaction times of 2–5 hours are typical.

Solvent : Deionized water is the standard solvent due to the high solubility of the reactants and the product. The presence of other ions, such as Ca²⁺ and Mg²⁺, in the water can interfere with the chelation process by competing with the ferrous ions.

Table 1: Optimized Parameters for this compound Synthesis

| Parameter | Optimal Range/Value | Rationale |

|---|---|---|

| pH | 5.0–6.5 | Ensures stability and optimal deprotonation of DTPA for chelation. |

| Molar Ratio (DTPA:Fe²⁺) | 1:1 | Ensures complete chelation of the ferrous ions. |

| Temperature | 40–60°C | Promotes the reaction rate without causing degradation. |

| Reaction Time | 2–5 hours | Allows the reaction to reach completion for maximum yield. |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents the oxidation of Fe²⁺ to Fe³⁺. |

Advanced Synthetic Approaches for Chelated Compounds

To enhance the properties of chelates for specific applications, advanced synthetic strategies are employed. These methods focus on creating more stable and tailored chelating agents.

Chelation under Controlled Atmospheric Conditions

The oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) iron is a significant challenge during the synthesis of this compound, as it can lead to the formation of undesired ferric complexes. Performing the chelation reaction under a controlled, oxygen-free atmosphere is a critical advanced technique to prevent this oxidation.

This is typically achieved by:

Purging with Inert Gas : The reaction vessel and solvents are purged with an inert gas, most commonly nitrogen or argon, to remove dissolved oxygen.

Maintaining an Inert Atmosphere : A continuous flow or positive pressure of the inert gas is maintained throughout the synthesis process, from the dissolution of reactants to the isolation of the final product.

The use of a controlled atmosphere is crucial for ensuring the purity of the this compound and is a standard practice in syntheses where the oxidation state of the metal ion is critical.

Ligand Modification and Derivatization for Tailored Chelation Properties

Modifying the structure of the DTPA ligand itself is an advanced approach to create chelates with specific and improved properties. These modifications can enhance stability, alter solubility, or introduce functionalities for conjugation to other molecules.

Examples of ligand modification strategies include:

Backbone Substitution : Introducing substituents onto the carbon backbone of the DTPA molecule can sterically hinder the release of the chelated metal ion, thereby increasing the in vivo stability of the complex. nih.gov For instance, methyl groups have been strategically incorporated onto the DTPA backbone. nih.gov

Functional Group Attachment : Functional groups can be added to the DTPA structure to allow for its conjugation to biomolecules like antibodies, which is particularly relevant for applications in radioimmunotherapy. nih.gov An example is the introduction of a 4-isothiocyanatobenzyl group. nih.gov

Creation of Analogues : Entirely new analogues of DTPA can be synthesized to improve specific properties. For example, DTPA analogues derived from piperidine (B6355638) and azepane have been developed as potential contrast enhancement agents for Magnetic Resonance Imaging (MRI). acs.org Another approach involves creating DTPA-amino acid conjugates that can operate under a wider pH range. kit.edu

These advanced synthetic approaches allow for the fine-tuning of the chelate's properties, making them suitable for a wide range of specialized applications beyond simple iron supplementation.

Radiosynthesis and Isotopic Labeling for Tracers

The synthesis of this compound can be adapted for radiolabeling, where a radioactive isotope of iron is incorporated into the complex. This allows the chelate to be used as a tracer in medical imaging and research.

The most common radioactive isotope of iron used for this purpose is ⁵⁹Fe. ontosight.ai The synthesis of ⁵⁹Fe-labeled this compound generally follows the direct complexation route, with the introduction of the radioisotope into the reaction mixture. ontosight.ai The process typically involves mixing DTPA with a ferrous salt, such as ferrous chloride, and then adding ⁵⁹Fe to form the radiolabeled chelate. ontosight.ai

The resulting radiopharmaceutical, ⁵⁹Fe-labeled this compound, can be used to study iron metabolism, including its absorption and distribution within the body. ontosight.ai The radioactive label allows for the non-invasive tracking of the chelate's pathway, providing valuable insights into conditions related to iron deficiency or overload. ontosight.ai

The stability of the radiolabeled complex is of utmost importance to ensure that the radioactive iron remains chelated to the DTPA molecule in vivo. The principles of optimizing reaction conditions, such as pH and temperature, are also critical in radiosynthesis to achieve high radiochemical yield and purity.

Incorporation of 59Fe for Radiochemical Research Applications

The synthesis of this compound for radiochemical research involves the stable incorporation of the iron isotope 59Fe into the diethylenetriaminepentaacetic acid (DTPA) molecule. DTPA is a polyaminocarboxylic acid that acts as a powerful chelating agent, capable of forming stable, water-soluble complexes with metal ions. ontosight.ai The fundamental approach for creating the radiolabeled compound is direct chelation.

The synthesis process typically involves dissolving DTPA in deionized water and reacting it with a ferrous salt, such as ferrous chloride. ontosight.ai To produce the radiolabeled variant, the radioactive isotope 59Fe is introduced into the reaction. ontosight.ai The 59Fe is typically produced in a nuclear reactor via a neutron capture reaction on an iron target, such as iron oxide (Fe₂O₃). snmjournals.org Following irradiation, the target is processed to isolate the 59Fe, which can then be converted into a suitable chemical form like 59Fe(III) chloride for the chelation reaction. snmjournals.orgtandfonline.com

The reaction is performed under controlled conditions to facilitate the coordination of the ferrous ion (Fe²⁺) by the DTPA molecule's five carboxylate and three amine groups. This process yields the stable 59Fe-DTPA complex, which is essential for its use as a radiotracer in research applications, such as studies of iron metabolism and distribution. ontosight.ai

Key parameters for the synthesis of the non-radioactive this compound, which provide a basis for the radiolabeling procedure, are detailed below.

| Parameter | Optimal Condition | Purpose |

| pH | 5.0–6.5 | Ensures stability of the chelate. |

| Temperature | 40–60°C | Controls reaction rate. |

| Atmosphere | Nitrogen | Prevents oxidation of Fe²⁺ to Fe³⁺. |

| Reaction Time | 2–5 hours | Allows for completion of the chelation reaction. |

This table presents optimized parameters for the synthesis of non-radioactive this compound, which are foundational for the radiolabeling process.

Methodologies for Ensuring Isotopic Purity and Radiochemical Yield

Ensuring the quality of 59Fe-DTPA for research is a multi-step process focused on achieving high isotopic purity of the radionuclide and high radiochemical yield and purity of the final labeled compound.

Isotopic Purity Isotopic purity relates to the proportion of the desired isotope (59Fe) relative to other isotopes of the same element. The primary source of 59Fe is through neutron irradiation of iron targets in a nuclear reactor. snmjournals.org The purity of the resulting 59Fe is highly dependent on the starting target material and the irradiation conditions. For instance, the production of other radioisotopes, such as 52Fe, can sometimes result in 59Fe as a long-lived contaminant (half-life of 45 days), which must be managed. nih.gov Therefore, quality control of the radionuclide solution is a critical first step before it is used for chelation, ensuring that other iron isotopes or activation products are minimized. iaea.org

Radiochemical Yield and Purity Radiochemical yield refers to the percentage of the initial radioactivity (59Fe) that is successfully incorporated into the DTPA chelate. Radiochemical purity is the proportion of the total radioactivity in the final product that is present in the desired chemical form (59Fe-DTPA).

High radiochemical yields are achieved by optimizing reaction conditions such as pH, temperature, and reactant concentrations. Following the labeling reaction, purification steps are essential to separate the stable 59Fe-DTPA complex from unreacted ("free") 59Fe ions and any other impurities. Methodologies analogous to those used for other therapeutic and diagnostic radiometal-chelate complexes are employed. For example, solid-phase extraction cartridges can be used to purify the product, achieving a radiochemical purity of over 99.5% in similar systems. snmjournals.org

Quality control is typically performed using chromatographic techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). snmjournals.org These methods separate the 59Fe-DTPA complex from potential impurities. Furthermore, the stability of the final product is assessed to ensure the 59Fe remains tightly bound to the DTPA chelate under physiological conditions. Stability is often tested by incubating the product in human serum or saline for extended periods and analyzing for any release of the radionuclide. d-nb.infosnmjournals.org For many radiolabeled chelates, purities exceeding 97% are routinely achieved. snmjournals.org

| Quality Parameter | Method | Typical Specification |

| Radiochemical Yield | Comparative analysis of product vs. initial radioactivity | >95% d-nb.info |

| Radiochemical Purity | HPLC, TLC | >97% snmjournals.org |

| Radionuclide Identity & Purity | Gamma Spectroscopy | Confirms 59Fe and quantifies isotopic impurities iaea.org |

| In Vitro Stability | Incubation in human serum or saline followed by HPLC/TLC | <5% release of radioactivity over 24 hours snmjournals.orggoogle.com |

This table summarizes common quality control methodologies and typical specifications for ensuring the purity and stability of radiolabeled chelates like 59Fe-DTPA, based on established practices in radiopharmaceutical sciences.

Coordination Chemistry and Complexation Dynamics of Dtpa Ferrous Chelate

Ligand Architecture and Ferrous Ion Coordination

The formation and structure of the DTPA ferrous chelate are dictated by the unique molecular structure of the DTPA ligand and its multidentate nature, which allows it to form a highly stable, cage-like complex with the ferrous ion.

The this compound adopts a specific three-dimensional arrangement to maximize stability. While detailed crystallographic data for the ferrous (Fe²⁺) complex can be elusive, the structure of the closely related ferric (Fe³⁺) complex provides significant insight. In the ferric state, the complex typically exhibits a pentagonal bipyramidal geometry. In this configuration, the central iron atom is coordinated by seven of the available donor atoms from the DTPA ligand: three amino nitrogens and four carboxylate oxygens. This arrangement creates a highly symmetric and stable structure where the iron ion is almost completely enveloped by the ligand. The Fe-O bond lengths in the ferric complex range from 1.94 to 2.05 Å, and the Fe-N bond lengths are between 2.32 and 2.42 Å. This near-perfect coordination is a key factor in the chelate's stability.

DTPA is a polyaminocarboxylate, a class of compounds characterized by a backbone of amine groups and multiple carboxymethyl (-CH₂COOH) substituents. The DTPA molecule is built upon a diethylenetriamine (B155796) backbone, which contains three nitrogen atoms, and possesses five carboxymethyl groups. researchgate.net Both the nitrogen atoms of the amine groups and the oxygen atoms of the deprotonated carboxylate groups (-COO⁻) act as electron-pair donors, or Lewis bases. These donor atoms form strong coordinate bonds with the central ferrous ion, which acts as a Lewis acid. This multi-point attachment is the essence of chelation, resulting in a significantly more stable complex than if the iron were bound to separate, individual ligands.

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. The fully deprotonated DTPA⁵⁻ anion has eight potential donor atoms: three nitrogens and five oxygens from the carboxylate groups, making it a potentially octadentate ligand. researchgate.net This allows DTPA to wrap around a metal ion, forming multiple chelate rings—typically stable five-membered rings—which greatly enhances the stability of the complex through the chelate effect. By effectively sequestering the metal ion, the ligand shields it from interaction with other molecules, such as water or hydroxide (B78521) ions, which could otherwise lead to precipitation or reduced stability.

Thermodynamic and Kinetic Stability Studies

The utility of this compound is fundamentally linked to its high thermodynamic and kinetic stability across a range of chemical conditions. This stability is quantified through equilibrium constants and is influenced by environmental factors, most notably pH.

The thermodynamic stability of a metal chelate is expressed by its formation constant or stability constant (K), often reported in its logarithmic form (log K). This value represents the equilibrium constant for the reaction between the metal ion and the chelating agent. A higher log K value indicates a stronger affinity between the ligand and the metal ion and, consequently, a more stable complex that is less prone to dissociation. chemguide.co.uk

For the this compound, the stability constant (log K) is reported to be approximately 23.4. This exceptionally high value signifies a very strong interaction and a highly stable complex.

Table 1: Stability Constants (Log K) for Iron Complexes with Various Chelating Agents

| Metal Ion | Chelating Agent | Stability Constant (Log K) |

|---|---|---|

| Fe²⁺ | DTPA | ~23.4 |

| Fe³⁺ | DTPA | ~25.0 |

| Fe³⁺ | EDTA | ~25.0 |

| Fe³⁺ | EDDHA | ~33.9 |

Note: Data sourced from publicly available research findings. The stability of ferric (Fe³⁺) chelates is generally higher than that of their ferrous (Fe²⁺) counterparts.

The stability of the this compound is not absolute and is significantly influenced by the chemical environment, particularly pH. The availability of the deprotonated DTPA ligand is pH-dependent. At low pH values, the carboxylate groups become protonated, reducing their ability to coordinate with the ferrous ion and thereby lowering the effective stability of the chelate.

Conversely, as the pH increases, the concentration of hydroxide ions (OH⁻) rises. These ions can compete with the DTPA ligand to form insoluble iron hydroxides. This compound is known to be stable in a pH range up to approximately 7.5. greenwaybiotech.com Beyond this pH, its effectiveness diminishes as the iron is more likely to precipitate out of solution. This pH stability is a critical factor in practical applications and distinguishes it from other common iron chelates.

Table 2: Effective pH Ranges for Common Iron Chelates

| Chelate | Effective pH Range |

|---|---|

| Fe-EDTA | Up to ~6.5 |

| Fe-DTPA | Up to ~7.5 |

| Fe-EDDHA | Up to ~9.0 |

Note: The effective pH range indicates the pH at which the chelate can effectively keep iron soluble and available. greenwaybiotech.com

Redox Chemistry and Iron Speciation within the Chelate

The redox chemistry of the this compound is a critical aspect of its function, governing the interconversion between its ferrous (Fe²⁺) and ferric (Fe³⁺) states. This dynamic interplay is significantly influenced by the presence of reactive oxygen species (ROS), which can either oxidize the ferrous center or interact with the chelate in a more complex manner.

The DTPA complex can exist with iron in either the +2 or +3 oxidation state, and the transition between these states is a key feature of its chemistry. The stability of the iron-DTPA complex plays a significant role in this redox behavior. DTPA is a strong chelating agent for both ferrous and ferric ions, which helps to maintain the solubility of iron and modulates its redox potential.

The interconversion between ferrous and ferric states within the DTPA complex is a dynamic equilibrium influenced by the surrounding chemical environment, including the presence of oxidizing and reducing agents. For instance, in biological systems or certain industrial processes, the presence of superoxide (B77818) radicals (O₂⁻) can lead to the reduction of the ferric DTPA complex to the ferrous form. Conversely, oxidizing agents like hydroxyl radicals (•OH) readily convert the ferrous chelate to its ferric counterpart. nih.gov This redox cycling is crucial in various applications, from agriculture to medicine, as the bioavailability and reactivity of the iron are dependent on its oxidation state.

The interaction of this compound with reactive oxygen species, particularly the highly reactive hydroxyl radical (•OH), is of significant interest due to its implications in oxidative stress and degradation processes.

The primary oxidation pathway for the ferrous DTPA chelate in the presence of hydroxyl radicals is the direct oxidation of the central iron atom. nih.gov This reaction proceeds at a very high rate, leading to the formation of the more stable ferric DTPA complex. Studies involving the radiolysis of aqueous solutions have been instrumental in elucidating this mechanism. nih.govornl.gov

The reaction can be represented as: Fe(II)-DTPA + •OH → Fe(III)-DTPA + OH⁻

In addition to the oxidation of the iron center, at high concentrations of hydroxyl radicals, there is evidence to suggest that the DTPA ligand itself can be targeted, leading to its degradation. scispace.com This can result in the fragmentation of the chelate and a loss of its iron-binding capacity. The initial attack of the hydroxyl radical on the DTPA ligand likely involves hydrogen abstraction from the carbon backbone of the molecule.

Table 1: Rate Constants for the Reaction of Hydroxyl Radicals with DTPA and its Metal Complexes

| Reactant | pH | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| DTPA (free ligand) | 3.0 | (3.13 ± 0.08) x 10⁹ | |

| Eu(III)-DTPA | 2.0 | (3.68 ± 0.06) x 10⁹ | |

| Eu(III)-DTPA | 3.0 | (5.75 ± 0.38) x 10⁹ |

The DTPA chelate can mitigate oxidative damage through both indirect and direct radical scavenging mechanisms.

Indirectly, by tightly binding to iron ions, DTPA can prevent them from participating in the Fenton and Haber-Weiss reactions, which are major sources of hydroxyl radical generation in many systems. mdpi.com By sequestering the iron, DTPA effectively inhibits this catalytic production of highly damaging radicals.

Directly, the DTPA ligand itself can act as a scavenger of hydroxyl radicals. As indicated in Table 1, the rate constant for the reaction of the free DTPA ligand with hydroxyl radicals is very high, on the order of 10⁹ M⁻¹s⁻¹. This suggests that the DTPA molecule can compete with other biological or chemical targets for these radicals. The mechanism of this direct scavenging involves the hydroxyl radical attacking the organic structure of the DTPA molecule, likely through hydrogen abstraction from the ethylenic and acetate (B1210297) groups. This results in the formation of a DTPA-centered radical, which is presumably less reactive than the initial hydroxyl radical, thus terminating the radical chain reaction.

Mechanistic Investigations of Dtpa Ferrous Chelate Interactions

Chelate Dissociation and Iron Release Mechanisms

The stability of the DTPA ferrous chelate complex is central to its function, but under certain conditions, dissociation or release of iron can occur. These mechanisms are influenced by factors such as pH, the presence of competing ions, and external energy inputs like light.

pH-Dependent Dissociation Kinetics

The stability of the this compound complex is significantly influenced by the solution's pH. DTPA forms a highly stable complex with ferrous iron, characterized by a stability constant (log Kcond) of 23.4. This high stability generally confers resistance to dissociation. However, the chelation efficacy of DTPA is pH-dependent. researchgate.net

Protonation at Low pH: Below a pH of approximately 6, DTPA molecules can become protonated. This protonation reduces the number of available negative charges on the carboxylate groups, thereby decreasing DTPA's capacity to chelate iron.

Hydrolysis at High pH: Conversely, at very high pH values (above 12), ferrous iron (Fe²⁺) can undergo hydrolysis, forming insoluble iron hydroxide (B78521) precipitates (Fe(OH)₂).

Optimal pH Range: this compound remains chelated and stable up to a pH of approximately 7. ashs.orgashs.org For agricultural applications, it provides stable iron availability within a pH range of 3.0-7.5. lmiab.com While DTPA is effective up to pH 7, other chelates like EDDHA offer stability at even higher pH levels (up to 9). ashs.orgashs.orgvaniperen.com

Kinetic Considerations: The rate at which complexes form and dissociate is also pH-dependent, with complex formation rates generally decreasing as pH rises. researchgate.net

Competitive Binding with Other Metal Ions and Ligands

DTPA's high affinity for metal ions means its complexes are typically stable and not easily dissociated. patsnap.com However, in complex chemical environments, DTPA can face competition for its binding sites from other metal ions and endogenous ligands.

Metal Ion Competition: The relative affinity of different metal ions for DTPA dictates the competition. The Irving-Williams series provides a general order of affinity for chelating agents: Fe(III) > Cu > Ni > Co > Zn > Fe(II) > Mn > Ca. wur.nl This indicates that Fe(III) has a stronger binding affinity than Fe(II), which in turn binds more strongly than manganese or calcium. wur.nl For example, in solutions containing both Fe²⁺ and Ca²⁺, calcium ions can displace ferrous iron from the DTPA complex, particularly if the water source is impure.

Ligand Competition: In biological systems, such as blood plasma, endogenous ligands like transferrin and albumin can compete with DTPA for binding metal ions, including iron or radionuclides used in medical treatments. nih.gov

Mechanisms of Enhanced Iron Solubilization

This compound significantly enhances iron solubility through its ability to form stable complexes that protect iron from precipitation and oxidation.

Prevention of Iron Precipitation in Alkaline Conditions

Iron is notoriously prone to precipitation in aqueous solutions, especially under alkaline conditions (pH > 7). ashs.orgashs.orgnutrihydro.com In such environments, Fe²⁺ readily oxidizes to Fe³⁺, which then precipitates as insoluble ferric hydroxide (Fe(OH)₃) or hydrated ferric oxide (Fe₂O₃·nH₂O). ashs.orgashs.orgwikipedia.org

This compound counteracts this process by forming a stable complex that effectively shields the ferrous iron ion. nutrihydro.comontosight.ai This chelation process prevents the iron from oxidizing and subsequently interacting with hydroxide ions, thereby maintaining its solubility. wikipedia.org this compound is effective in keeping iron soluble up to a pH of approximately 7, vaniperen.com and is stable within a pH range of 3.0-7.5 for agricultural applications. lmiab.com This mechanism is critical for applications like plant nutrition, ensuring iron remains in a soluble, bioavailable form, particularly in soils or hydroponic systems with higher pH levels. nutrihydro.comontosight.ai

Formation of Soluble Iron Complexes

DTPA acts as a polydentate ligand, forming multiple coordinate bonds with the ferrous iron ion (Fe²⁺). patsnap.comwikipedia.org The DTPA molecule features five carboxylate groups and three amine groups, allowing it to strongly bind and encapsulate the iron ion.

This strong coordination results in the formation of a stable, water-soluble complex. ontosight.aiontosight.ai The high stability constant of the Fe-DTPA complex (log Kcond = 23.4) underscores its robust nature and its capacity to maintain iron in a soluble state across various pH levels. This solubility is particularly advantageous in hydroponic systems, where pH is typically maintained between 6.5 and 7.0, and in agricultural applications where Fe-DTPA ensures iron availability within a pH range of 4-7. vaniperen.comroyalbrinkman.com By forming these soluble complexes, DTPA ensures that iron remains accessible for plant uptake, preventing the formation of precipitates that would limit its bioavailability. nutrihydro.comontosight.ai

Metal Ion Sequestration and Mobilization Mechanisms

DTPA's primary function is to sequester metal ions by forming strong, stable complexes, thereby preventing them from participating in undesirable chemical reactions. patsnap.comwikipedia.org

Sequestration: In industrial settings, DTPA is used to sequester metal ions that contribute to scaling and corrosion in pipelines and machinery. patsnap.com In the pulp and paper industry, DTPA sequesters ferrous (Fe²⁺) and ferric (Fe³⁺) ions, along with other transition metals like manganese (Mn) and copper (Cu). By binding these ions, DTPA prevents them from catalyzing the decomposition of hydrogen peroxide, thus preserving the oxidizing capacity of the peroxide used in chlorine-free bleaching processes. wikipedia.orgscielo.br

Mobilization: Beyond sequestration, DTPA can also mobilize metals. In environmental science, it can extract metal ions from minerals and rocks, contributing to chemical weathering. wikipedia.org In phytoremediation, DTPA facilitates the mobilization of heavy metals from soil particles into the soil solution, increasing their bioavailability for plant uptake. researchgate.net For instance, its application has been shown to significantly increase lead (Pb) concentration in plant tissues. researchgate.net

Detoxification: The strong chelating ability of DTPA also supports its use in medical applications for the detoxification and removal of toxic heavy metals from the body. patsnap.comontosight.ai

Influence of Stability: The effectiveness of DTPA in both sequestration and mobilization is governed by the stability of the formed metal-DTPA complex and influenced by factors such as pH and the presence of competing ions. wur.nlresearchgate.net

Table 1: pH Stability Range of Common Iron Chelates

| Chelate | Stable pH Range (approximate) | Primary Use Cases (pH dependent) |

| Fe-DTPA | 4.0 - 7.5 | Hydroponics, agriculture (pH 6.5-7.0), general use |

| Fe-EDTA | 4.0 - 6.3 | Foliar application, open field fertigation (pH up to 6) |

| Fe-EDDHA | 4.0 - 9.0 | Open field fertigation (alkaline soils), high-tech soilless greenhouse |

| Fe-HBED | Up to pH 12 | Open field fertigation (alkaline soils), high UV conditions |

Sources: ashs.orgashs.orglmiab.comvaniperen.comroyalbrinkman.com

Table 2: Stability Constants (Log K) for Iron Complexes

| Metal Ion | Chelating Agent | Stability Constant (Log K) | Notes |

| Fe²⁺ | DTPA | 23.4 | High affinity for iron |

| Fe³⁺ | DTPA | ~25.0 | Generally higher stability for Fe³⁺ than Fe²⁺ |

| Fe³⁺ | EDTA | ~25.0 | Similar stability to DTPA for Fe³⁺ |

| Fe³⁺ | EDDHA | 33 | Highest stability among common chelates |

Note: Specific log K values can vary slightly depending on experimental conditions (ionic strength, temperature, etc.). Sources: oup.com

Table 3: Irving-Williams Series for Metal Ion Affinity

| Metal Ion Series | Relative Affinity for Chelating Agents |

| High Affinity | Fe(III) > Cu > Ni > Co > Zn |

| Medium Affinity | Fe(II) > Mn |

| Low Affinity | Ca |

This series indicates the general order in which metal ions are preferentially chelated by ligands like DTPA. Source: wur.nl

List of Compounds Mentioned:

DTPA (Diethylenetriaminepentaacetic Acid)

Ferrous Iron (Fe²⁺)

Ferric Iron (Fe³⁺)

Calcium (Ca²⁺)

Magnesium (Mg²⁺)

Manganese (Mn)

Copper (Cu)

Lead (Pb)

Gadolinium (Gd)

Plutonium (Pu)

Americium (Am)

Iron Sulfide (B99878) (FeS)

Iron Hydroxide (Fe(OH)₃)

Hydrated Ferric Oxide (Fe₂O₃·nH₂O)

Hydrogen Peroxide (H₂O₂)

EDTA (Ethylenediaminetetraacetic Acid)

EDDHA (Ethylenediamine-N,N′-bis(2-hydroxyphenylacetic acid))

HBED (N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid)

HEDTA (N-(2-hydroxyethyl)ethylenediamine-N,N′,N′-triacetic acid)

NTA (Nitrilotriacetic Acid)

GLDA (Glycine N,N-diacetic acid)

Chelate-Assisted Extraction of Other Metal Cations

DTPA is recognized as a potent chelating agent capable of extracting and mobilizing a range of metal cations from soil and other environmental matrices. While this compound is primarily used to supply iron, the DTPA ligand itself possesses a high affinity for various other metal ions. This property allows it to facilitate the solubilization and extraction of these metals, a process that can be beneficial in soil remediation or, conversely, a cause for concern regarding metal leaching.

Research indicates that DTPA can significantly enhance the extraction efficiency of heavy metals such as lead (Pb) and cadmium (Cd) from contaminated soils . Studies have shown that DTPA can solubilize substantial amounts of lead from soil samples, contributing to its availability in the soil solution agriscigroup.us. Furthermore, DTPA is employed in micronutrient soil tests for the extraction of metals like zinc (Zn), manganese (Mn), copper (Cu), nickel (Ni), and aluminum (Al) dojindo.comut.ac.ir. The DTPA-extracted amounts of Zn and Mn have been noted as significant in studies involving clay mineral amendments ut.ac.ir. This chelating action increases the mobility of these metal cations in soil and water systems mdpi.com.

Table 1: DTPA-Mediated Extraction/Mobilization of Metal Cations

| Metal Cation | Extracted/Mobilized by DTPA | Notes on Efficiency/Context | Source(s) |

| Lead (Pb) | Yes | Significantly increased extraction efficiency; solubilized up to 521 mg kg⁻¹ from soil. | , agriscigroup.us |

| Cadmium (Cd) | Yes | Significantly increased extraction efficiency. | |

| Zinc (Zn) | Yes | Extracted from soil; DTPA-extracted amounts were significant in clay mineral studies. | dojindo.com, ut.ac.ir |

| Manganese (Mn) | Yes | Extracted from soil; DTPA-extracted amounts were significant in clay mineral studies. | dojindo.com, ut.ac.ir |

| Copper (Cu) | Yes | Extracted from soil; DTPA-extracted Cu showed significant relations in clay mineral studies. | dojindo.com, ut.ac.ir |

| Nickel (Ni) | Yes | Extracted from soil. | dojindo.com |

| Aluminum (Al) | Yes | Extracted from soil. | dojindo.com |

| Iron (Fe) | Yes | Extracted from soil; DTPA is used for Fe micronutrient soil tests. | dojindo.com, ut.ac.ir |

The ability of DTPA to bind these metals can aid in their removal from contaminated sites or increase their availability for plant uptake. However, this increased mobility also carries the risk of leaching into groundwater, posing a potential environmental hazard if not managed appropriately mdpi.com.

Principles of Ligand Exchange in Environmental Systems

Ligand exchange, also known as transmetallation, is a fundamental process in environmental chemistry where one metal ion displaces another from a chelating ligand, or where a different ligand competes for the same metal ion. The stability of the this compound complex is a critical factor in these processes.

DTPA forms stable complexes with iron, generally remaining chelated across a pH range from 4 to 8 lerochem.eu. Specifically, Fe-DTPA complexes are known to remain chelated up to approximately pH 7.5, offering greater stability than Fe-EDTA (stable up to pH 6.5) but less than Fe-EDDHA (stable up to pH 9) ashs.orgashs.orgcuttingedgesolutions.com. This pH-dependent stability means that as environmental pH changes, the integrity of the Fe-DTPA complex can be compromised.

Furthermore, Fe-DTPA complexes are susceptible to photodegradation when exposed to UV and blue light, which can lead to the loss of soluble iron and the formation of precipitates usda.gov. This photochemical instability can alter the speciation of iron and the DTPA ligand in aquatic environments researchgate.net.

Crucially, other metal cations present in the environment can compete for the DTPA ligand. Studies have shown that iron (Fe³⁺) and copper (Cu²⁺) can strongly compete for DTPA binding, leading to the displacement of other metals, such as gadolinium (Gd³⁺), from their DTPA complexes nih.gov. For instance, Fe³⁺ can cause up to 80% dissociation of a Gd-DTPA complex, while Cu²⁺ can lead to complete release of Gd³⁺ nih.gov. This indicates that the DTPA ligand, even when complexed with iron, can participate in ligand exchange reactions, potentially releasing iron or binding other metals depending on their relative affinities and concentrations. This transmetallation process is a key principle governing the fate and transport of chelating agents and their associated metals in environmental systems akjournals.commdpi.com.

Table 2: Stability and Ligand Exchange Characteristics of DTPA Complexes

| Chelate Complex | Effective pH Range | Susceptibility to Photodegradation | Ligand Exchange/Transmetallation Behavior | Source(s) |

| Fe-DTPA | pH 4-8 | Yes (UV/blue light) | Fe(III) can be displaced by other metals like Cu(II) and Fe(III) itself. Cu(II) can completely displace Gd(III) from Gd-DTPA. Fe(III) can displace up to 80% of Gd(III) from Gd-DTPA. | lerochem.eu, nih.gov, usda.gov |

| pH up to 7.5 | ashs.org, ashs.org, cuttingedgesolutions.com | |||

| Fe-EDTA | pH 4-6.5 | Yes | Less stable than Fe-DTPA. | ashs.org, ashs.org |

| Fe-EDDHA | pH 4-9 | Less susceptible than Fe-DTPA/EDTA | More stable than Fe-DTPA/EDTA. | ashs.org, ashs.org |

These ligand exchange mechanisms highlight the dynamic nature of metal-DTPA complexes in the environment, where their stability and interactions are influenced by a complex interplay of pH, light exposure, and the presence of competing metal ions.

Compound List:

this compound

DTPA (Diethylenetriaminepentaacetic acid)

Lead (Pb)

Cadmium (Cd)

Zinc (Zn)

Manganese (Mn)

Copper (Cu)

Nickel (Ni)

Aluminum (Al)

Iron (Fe)

Gadolinium (Gd)

Ethylenediaminetetraacetic acid (EDTA)

Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA)

Advanced Analytical and Spectroscopic Characterization of Dtpa Ferrous Chelate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the structure and chemical environment within the DTPA ferrous chelate. These techniques probe molecular vibrations, electronic transitions, and nuclear environments, providing detailed insights into the chelate's composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy of DTPA Ligand and Complex

NMR spectroscopy is a powerful tool for determining the structure of organic molecules and how they change upon complexation. For DTPA and its ferrous chelate, NMR can provide information about the connectivity of atoms, the presence of different functional groups, and the dynamic behavior of the ligand and its interaction with the metal ion.

Studies on metal-DTPA complexes, such as those with lead (Pb²⁺) and cadmium (Cd²⁺), have shown that NMR can differentiate between coordinated and uncoordinated carboxylate groups and identify metal-nitrogen bonds cdnsciencepub.com. While specific detailed NMR data for Fe-DTPA is less commonly published in general literature, research on similar metal complexes indicates that proton (¹H) and carbon-13 (¹³C) NMR can reveal shifts and broadening of signals due to the paramagnetic nature of Fe(II) researchgate.netacs.org. For instance, ¹⁷O NMR studies on Fe(III) complexes, including DTPA, have shown resonance broadening and shifts that are indicative of the metal-ligand interactions and the presence or absence of coordinated water molecules researchgate.netnih.gov. The DTPA ligand itself exhibits characteristic signals for its methylene (B1212753) (-CH₂-) and amine (-NH-) protons, which are expected to be affected by coordination to the ferrous ion, potentially leading to signal shifts, splitting, or broadening cdnsciencepub.comsnmjournals.org.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is invaluable for identifying the functional groups present in this compound and confirming the coordination of the ligand to the ferrous ion. The DTPA ligand contains amine (-NH) and carboxylate (-COO⁻) groups, which exhibit characteristic absorption bands in the infrared spectrum.

Research on DTPA functionalized materials shows distinct FTIR peaks. The C-H stretching vibrations are typically observed in the 2800-2900 cm⁻¹ region razi.ac.irmdpi.com. The carboxylate groups are particularly important for chelation. In free DTPA, these groups would show characteristic C=O stretching vibrations. Upon chelation with Fe²⁺, these carboxylate groups coordinate to the metal ion, causing shifts in their vibrational frequencies. FTIR analysis of metal-DTPA complexes typically reveals broad bands in the region of 1574-1628 cm⁻¹ for the asymmetric C=O stretching vibration and around 1307 cm⁻¹ for C-O stretching, indicating coordination razi.ac.irmdpi.cominternational-agrophysics.org. The presence of amine groups is also confirmed by N-H stretching and bending vibrations, which can also be influenced by metal coordination razi.ac.irinternational-agrophysics.org. For instance, a study on Fe-ALA nano-complexes showed shifts in N-H vibration bands towards higher frequencies upon complexation international-agrophysics.org. The coordination of carboxylate groups to metal ions is known to alter their symmetric and asymmetric stretching vibrations, with shifts indicating different coordination modes (unidentate, bidentate, bridging) 911metallurgist.comuwaterloo.ca.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration

UV-Vis spectroscopy probes electronic transitions within molecules and is a quantitative method for determining the concentration of species that absorb light in the UV-visible range. For this compound, UV-Vis spectroscopy can provide information about the electronic structure of the Fe(II) ion within the complex and its concentration in solution.

Fe(II) complexes can exhibit characteristic absorption bands due to d-d electronic transitions, which occur between the split d-orbitals of the metal ion. These transitions are typically weak, with low molar extinction coefficients (ε < 1,000) libretexts.org. Additionally, charge transfer (CT) transitions, involving the movement of electrons between metal-centered and ligand-centered orbitals, can occur. Ligand-to-metal charge transfer (LMCT) transitions are common in metal complexes and can result in more intense absorptions libretexts.org. The specific absorption spectrum of this compound would depend on the exact coordination environment and electronic configuration of Fe(II).

UV-Vis spectroscopy is also a standard method for the quantitative analysis of chelating agents and their metal complexes. For example, DTPA, EDTA, and NTA, as well as their metal chelates, can be determined simultaneously using UV-Vis spectrophotometry, often coupled with High-Performance Liquid Chromatography (HPLC) nih.govresearchgate.net. The concentration of iron chelates can be determined by measuring the absorbance at specific wavelengths, correlating it to known standards nih.govresearchgate.net.

Mass Spectrometry for Molecular Characterization

Mass spectrometry techniques are crucial for determining the molecular weight, elemental composition, and fragmentation patterns of the this compound, providing definitive molecular identification and structural insights.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique widely used for the analysis of polar, non-volatile molecules and metal complexes. It is particularly useful for determining the molecular mass of intact ions, and coupled with tandem MS (MS/MS), it can provide fragmentation data for structural elucidation.

For this compound, ESI-MS can confirm the molecular weight of the complex. The molecular formula for this compound is often represented as C₁₄H₂₀FeN₃O₁₀⁻, with a molecular weight of approximately 446.17 g/mol nih.gov. ESI-MS analysis would typically detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, or species associated with counterions, allowing for the confirmation of the chelate's mass. Studies on related metal-DTPA complexes, such as heterobimetallic complexes involving DTPA derivatives, have successfully used ESI-MS to characterize the intact molecular ions iaea.org. Furthermore, MS/MS fragmentation of this compound could reveal characteristic fragment ions resulting from the cleavage of ligand bonds or the dissociation of the metal-ligand complex, providing further structural evidence nih.govresearchgate.netresearchgate.net.

Isotope Ratio Mass Spectrometry for Labeled Compounds

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to measure the relative abundance of isotopes in a sample. It is particularly powerful when applied to isotopically labeled compounds for tracing metabolic pathways, studying reaction mechanisms, or quantifying specific species in complex matrices.

In the context of this compound, IRMS can be employed if either the DTPA ligand or the iron atom is isotopically labeled. For example, using stable isotopes of iron, such as ⁵⁷Fe or ⁵⁸Fe, allows for precise tracking of the iron within the chelate in biological or environmental systems nih.govresearchgate.netnih.gov. This is crucial for understanding the fate and distribution of the chelated iron. For instance, methods exist for correcting mass spectrometry data in isotope labeling experiments, enabling accurate quantification of labeled compounds nih.gov. High-performance liquid chromatography coupled with ESI-MS/MS has been used to determine Fe(III)-chelates, validating methods using isotope-labeled (⁵⁷Fe(III))-chelates as internal standards researchgate.net. This approach allows for the precise quantification of the chelated iron and the study of its interactions and transport.

Compound List:

Diethylenetriamine (B155796) pentaacetic acid (DTPA)

Ferrous iron (Fe²⁺)

this compound

Iron(II)

Iron(III)

Gadolinium (Gd³⁺)

Lead (Pb²⁺)

Cadmium (Cd²⁺)

Gallium-68 (Ga-68)

Nickel(II)

Indium (In³⁺)

Technetium-99m (⁹⁹ᵐTc)

Plutonium

Americium

Thorium(IV)

Uranium(IV)

Neptunium(IV)

Cerium(III/IV)

Ethylenediamine (B42938) tetraacetic acid (EDTA)

Nitrilotriacetic acid (NTA)

Ethylenediamine-N,N′-di[(ortho-hydroxyphenyl)acetic acid] (o,o-EDDHA)

Ethylenediamine-N,N′-di[(ortho-hydroxymethylphenyl)acetic acid] (o,o-EDDHMA)

Ethylenediamine-N,N′-di[(2-hydroxy-5-sulfophenyl)acetic acid] (EDDHSA)

N,N′-di(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED)

2-hydroxyethylethylenediamine triacetic acid (HEEDTA)

Cyclohexanediaminetetraacetic acid (CDTA)

Fe(III)-HEDTA

Fe(III)-CDTA

Fe(III)-o,pEDDHA

Fe(III)-EDDHMA

Fe(III)-benzeneacetate, 2-hydroxy-α-[(2-hydroxyethyl)amino] (BHH/Fe³⁺)

Fluorescein-DTPA

Applications of Dtpa Ferrous Chelate in Non Clinical Research Domains

Agricultural Research Applications

Optimization of Hydroponic and Soil-Less Culture Systems Research

In hydroponic and soil-less cultivation systems, maintaining adequate and stable iron supply is paramount for plant health and productivity. Iron is essential for chlorophyll (B73375) synthesis, and its deficiency leads to chlorosis, reducing photosynthetic efficiency and yield sqmnutrition.com. DTPA ferrous chelate has emerged as a standard and effective iron source in these systems due to its superior stability compared to other chelates like Fe-EDTA, particularly in nutrient solutions with a pH above 6.5 sqmnutrition.comresearchgate.netashs.orgumass.edu.

Research has demonstrated that this compound provides a more secure and stable iron supply to hydroponically grown crops sqmnutrition.com. Studies involving tomato plants in hydroponic setups showed that Fe-DTPA application resulted in higher root zone concentrations of iron compared to unchelated forms, effectively preventing competition from other metal cations present in the nutrient solution sqmnutrition.com. Furthermore, comparative studies indicated that while Fe-EDDHA is the most effective chelate for preventing iron chlorosis in plants at pH levels above 7.2, Fe-DTPA offers intermediate effectiveness, surpassing Fe-EDTA in such conditions researchgate.netashs.orgumass.eduashs.org. In micropropagation research, Fe(III)-DTPA, alongside Fe(III)-EDDHA and Fe(III)-EDTA, supported the highest shoot and root growth indicators in blue honeysuckle mdpi.com.

Table 1: Comparative Effectiveness of Iron Chelates in Preventing Chlorosis in Hydroponic Systems

| Plant Species | pH Range | Fe-EDTA Effectiveness | Fe-DTPA Effectiveness | Fe-EDDHA Effectiveness | Citation(s) |

| Calibrachoa | ≤ 6.5 | Prevented chlorosis | Prevented chlorosis | Prevented chlorosis | researchgate.netashs.orgashs.org |

| Calibrachoa | > 7.2 | Not effective | Intermediate | Effective | researchgate.netashs.orgashs.org |

| Soybean | ≤ 6.5 | Prevented chlorosis | Prevented chlorosis | Prevented chlorosis | researchgate.netashs.orgashs.org |

| Soybean | > 7.2 | Not effective | Intermediate | Effective | researchgate.netashs.orgashs.org |

Research on Micronutrient Management in Challenging Soil Environments

In agricultural research, this compound is utilized to address micronutrient deficiencies, especially iron, in challenging soil environments. These environments often include calcareous or alkaline soils where iron readily precipitates and becomes unavailable to plants ontosight.aiwur.nl. DTPA's ability to form stable iron complexes that resist precipitation at higher pH levels makes it an effective tool for delivering iron to crops in such conditions ontosight.aiwur.nl.

Studies have shown that Fe-DTPA can effectively correct iron deficiency in plants grown in calcareous soils, though Fe-EDDHA is generally considered more stable and effective at pH values exceeding 7.0 umass.eduwur.nl. Research also indicates that while Fe-DTPA can improve iron uptake, it may sometimes exacerbate manganese deficiency, a phenomenon that can be addressed by using Mn-DTPA wur.nl. Soil testing methods, such as DTPA extraction, are employed to assess the availability of micronutrients like iron, zinc, manganese, and copper in soils msuextension.orgunl.edu. DTPA-extractable iron levels are used as indicators of plant-available iron, with specific thresholds defining sufficiency, medium, or deficiency levels unl.eduresearchtrend.net.

Table 2: DTPA-Extractable Micronutrient Ranges in Punjab Soils

| Soil Order | DTPA-Fe (mg/kg) | DTPA-Zn (mg/kg) | DTPA-Mn (mg/kg) | DTPA-Cu (mg/kg) | Citation |

| Aridisol | 5.3–6.8 | 1.74–2.81 | 5.1–7.8 | 0.84–1.40 | mdpi.com |

| Entisol | 5.6–6.9 | 1.83–2.82 | 5.5–7.9 | 0.93–1.68 | mdpi.com |

| Inceptisol | 4.3–6.3 | 1.81–2.80 | 5.4–7.5 | 0.87–1.65 | mdpi.com |

Environmental Remediation Research

This compound is also researched for its utility in environmental remediation, particularly in managing heavy metal contamination in soils and in wastewater treatment processes. Its capacity to bind metal ions enhances their mobility and solubility, which can be leveraged for pollutant removal or stabilization.

Chelate-Enhanced Phytoremediation Studies

Chelate-enhanced phytoremediation is a technique that utilizes plants to remove or stabilize heavy metals from contaminated soils, with chelating agents employed to increase the bioavailability and uptake of these metals by plants cabidigitallibrary.orgresearchgate.netphilpapers.orgpjoes.com. DTPA is recognized as a potent chelating agent that can significantly enhance the solubility and mobility of heavy metals in soil, thereby promoting their phytoextraction researchgate.netphilpapers.orgpjoes.com.

Research indicates that DTPA, along with other aminopolycarboxylic acids like EDTA, is effective in remediating heavy metal-contaminated soils and groundwater researchgate.net. Studies comparing various chelating agents for heavy metal extraction have shown that DTPA, among others, can increase the extraction efficiency of metals such as cadmium (Cd) and lead (Pb) from contaminated soil matrices mdpi.com. The effectiveness of these chelating agents is often concentration-dependent, with optimal extraction achieved within specific ranges, beyond which phytotoxicity can occur mdpi.comnih.gov.

Mechanism of Heavy Metal Mobilization from Contaminated Soils

DTPA mobilizes heavy metals from contaminated soils by forming stable, soluble complexes with them. This process increases the concentration of metals in the soil solution, making them more accessible for uptake by plants or for other remediation processes researchgate.netphilpapers.orgpjoes.com. The DTPA-extractable fraction of metals in soil is a standard measure used to estimate their bioavailability researchgate.net.

Research has demonstrated that DTPA can significantly increase the DTPA-extractable fractions of metals like lead (Pb) and cadmium (Cd) in soils, with the extent of mobilization influenced by factors such as soil microbial activity and organic matter content agriculturejournals.cz. For instance, DTPA has been shown to effectively extract lead from soil by reducing its presence in weakly acidic and reducible states mdpi.com. The mechanism involves DTPA's strong affinity for various metallic elements, allowing it to chelate them and keep them in solution researchgate.net.

Table 3: Impact of DTPA on Metal Extraction from Soil

| Metal | Soil State | DTPA Effect (Reduction % vs. Control) | Citation |

| Pb | Weakly acidic | 75.82–79.41% | mdpi.com |

| Pb | Reducible | 72.33–76.80% | mdpi.com |

| Cd | Weakly acidic | 87.45–95.99% | mdpi.com |

Research on Plant Uptake of Chelate-Bound Metals

Once mobilized by chelating agents like DTPA, heavy metals become more available for uptake by plants. Research has confirmed that DTPA application leads to increased DTPA-extractable metal content in soil, which subsequently results in higher metal accumulation in plant tissues nih.gov. This enhanced uptake is a critical aspect of chelate-assisted phytoremediation, as it facilitates the removal of metals from the soil researchgate.netphilpapers.orgpjoes.com.

Studies have shown that chelating agents can increase the translocation of metals from plant roots to their aboveground parts philpapers.org. For example, research on ryegrass indicated that DTPA treatment enhanced the extraction of Cd and Pb into the plant mdpi.com. However, it is important to note that excessive concentrations of chelating agents can lead to overly high metal accumulation, potentially causing phytotoxicity and reducing plant biomass mdpi.comnih.gov.

Role in Wastewater Treatment Research

DTPA also finds application in the treatment of industrial wastewater. Its ability to sequester metal ions is utilized in processes such as pulp bleaching, where it prevents metal-catalyzed degradation of bleaching agents like ozone and peroxide by binding to iron and manganese iwaponline.com.

Research has explored the use of DTPA-iron complexes within the photo-Fenton process for wastewater treatment. This advanced oxidation process utilizes iron chelates to maintain iron solubility at neutral pH, thereby enhancing the degradation of organic pollutants. DTPA-Fe has demonstrated significant effectiveness in degrading specific pollutants like Sulfamethoxazole (SMX) in wastewater ub.edu. While DTPA and EDTA are known to be persistent in the environment and may not be fully removed by conventional wastewater treatment processes, their application in specific treatment technologies is an area of ongoing research iwaponline.com.

Table 4: Sulfamethoxazole (SMX) Degradation in Photo-Fenton Wastewater Treatment

| Iron Chelate | SMX Degradation (%) | Citation |

| EDTA-Fe | 100% | ub.edu |

| EDDS-Fe | 94.1% | ub.edu |

| DTPA-Fe | 90.1% | ub.edu |

Compound Name Table:

this compound (Ferrous DTPA)

Diethylenetriaminepentaacetic acid (DTPA)

Iron (Fe)

Lead (Pb)

Cadmium (Cd)

Zinc (Zn)

Manganese (Mn)

Copper (Cu)

Ethylenediaminetetraacetic acid (EDTA)

Ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA)

Ethylenediaminedisuccinate (EDDS)

Nitrilotriacetic acid (NTA)

N-2-(acetamido)iminodiacetic acid (ADA)

Glycine (B1666218) diacetic acid (GLDA)

Citric acid (CA)

Oxalic acid (OA)

HEDTA (hydroxyethyl ethylenediamine (B42938) triacetate)

EGTA (ethylenebis[oxyethylenenitrilo]tetraacetic acid)

IDHA (iminodisuccinic acid)

HIDS (Hydroxydisuccinic acid)

Fe-EDDHA

Fe-EDTA

Fe-DTPA

Fe-HEDP

Fe(II)-HEDP

Fe(III)-EDDHA

Fe(III)-EDTA

Fe(III)-DTPA

Fe-biochelate

Iron sulfate (B86663) (FeSO₄)

Environmental Interactions and Transport Research of Dtpa Ferrous Chelate

Environmental Persistence and Degradation Pathways

The persistence of DTPA ferrous chelate in the environment is primarily governed by its susceptibility to photodegradation and its resistance to biodegradation.

Photodegradation Studies

This compound is known to undergo photodegradation when exposed to light, particularly in the blue and UV regions of the spectrum csic.esresearchgate.netusda.govrsc.orgresearchgate.net. This process involves the breakdown of the chelate complex, leading to the release of iron and the formation of various organic compounds.

Factors Influencing Photodegradation: The rate of photodegradation is influenced by several factors, including the intensity of irradiance and solution temperature researchgate.netusda.govresearchgate.net. Higher irradiance levels accelerate the degradation process usda.govresearchgate.net. Studies have shown that Fe(III)DTPA is particularly photolabile, with a photochemical half-life below one hour in humic lake water during summer researchgate.net. Compared to ethylenediaminetetraacetic acid (EDTA) chelates, this compound is photodegraded more rapidly, especially in shallow water researchgate.net.

Comparison with EDTA: While both Fe-EDTA and Fe-DTPA are susceptible to photodegradation, Fe-DTPA exhibits a shorter half-life under severe sunlight conditions, estimated at approximately 8 minutes compared to 11 minutes for Fe-EDTA researchgate.net.

Degradation Products: The photodegradation of Fe(III)DTPA does not result in complete mineralization but yields several intermediate compounds. Identified products include diethylenetriaminetetraacetic acid, diethylenetriaminetriacetic acid, ethylenediaminetriacetic acid, N,N'- and/or N,N-ethylenediaminediacetic acid, iminodiacetate, ethylenediaminemonoacetic acid, and glycine (B1666218) researchgate.netresearchgate.net.

Consequences of Photodegradation: Photodegradation in nutrient solutions leads to the loss of soluble iron, the formation of iron precipitates, and an increase in pH researchgate.netusda.govresearchgate.net.

Table 1: Photodegradation Half-lives of Fe-Chelates in Severe Sunlight

| Fe-Chelate | Photodegradation Half-life (minutes) | Source |

| Fe-EDTA | 11 | researchgate.net |

| Fe-DTPA | 8 | researchgate.net |

Table 2: Identified Photodegradation Products of Fe(III)DTPA

| Product Name |

| Diethylenetriaminetetraacetic acid |

| Diethylenetriaminetriacetic acid |

| Ethylenediaminetriacetic acid |

| N,N'- and/or N,N-ethylenediaminediacetic acid |

| Iminodiacetate |

| Ethylenediaminemonoacetic acid |

| Glycine |

Abiotic Degradation in Soil and Water Systems

Beyond photodegradation, abiotic factors like pH play a role in the stability of this compound. DTPA-chelated iron remains effective up to a pH of approximately 7.5, but its stability can be compromised at higher pH values due to the potential formation of uncomplexable iron hydroxides rsc.orgcuttingedgesolutions.comaquatrition.inlerochem.eu. In soil environments, DTPA is generally classified as persistent, with its fate being primarily influenced by photodegradation (in surface waters) and complexation with soil components.

Sorption and Desorption Dynamics in Environmental Matrices

The behavior of this compound in soil and aquatic systems involves interactions with soil components and potential for transport.

Interaction with Soil Minerals and Organic Matter

This compound can interact with various soil constituents. Soil organic matter (SOM), clay minerals, and carbonates can act as binding sites for the chelate or the released iron semanticscholar.orgresearchgate.netdntb.gov.uaresearchgate.net. Studies have reported positive correlations between DTPA-extractable iron and soil organic carbon content, as well as clay content, suggesting that these components influence iron availability and potentially the fate of the chelate researchgate.netdntb.gov.ua. Iron, in general, exhibits a strong affinity for calcium carbonate in calcareous soils researchgate.net. While DTPA itself is used as an extractant for micronutrients, indicating its ability to complex and desorb metals from soil matrices, its specific sorption dynamics as a chelate complex in different soil types are influenced by pH, organic matter content, and mineralogy semanticscholar.orgresearchgate.net.

Transport and Leaching Potential in Aquatic and Terrestrial Systems

Due to its persistence, this compound has the potential for transport and leaching within environmental systems researchgate.netcuttingedgesolutions.com. Both EDTA and DTPA are frequently detected in the receiving waters of industrial areas, classifying them as significant organic pollutants nih.gov. In aquatic environments, DTPA can contribute to the mobilization of heavy metals by desorbing them from sediments and preventing their sedimentation, thereby increasing their cycling in water nih.gov. However, the metal complexes formed are generally less bioavailable than free metal ions nih.gov. In calcareous soils, Fe-DTPA has shown higher solubility in leachates compared to other chelates like Fe-EDDHA, although fixation of Fe-DTPA in soil can occur, which can be mitigated by incorporating it into silica (B1680970) frameworks wur.nl.

Table 3: Iron Solubility in Leachates for Different Fe-Chelates in Calcareous Soils

| Fe-Chelate | Percentage of Iron Remaining Soluble in Leachate | Source |

| Fe-EDTA | Very small | wur.nl |

| Fe-EDDHA | Similar percentage to chelate | wur.nl |

| Fe-DTPA | 65% | wur.nl |

Compound List

this compound

Ferric diethylenetriaminepentaacetic acid (Fe-DTPA)

Diethylenetriaminepentaacetic acid (DTPA)

Ferric diethylenetriaminepentaacetic acid (Fe(III)DTPA)

Iron (III) diethylenetriamine (B155796) pentaacetate

DTPA- iron (3+) complex

Ferric diethylenetriaminepentaacetic acid, monosodium salt (Fe-DTPA)

FeDTPA

DTPA-Fe

Fe(III)DTPA

Theoretical and Computational Investigations of Dtpa Ferrous Chelate

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are crucial for elucidating the intricate details of DTPA ferrous chelate's structure and behavior. These methods allow researchers to probe its electronic configuration, predict its interactions in solution, and understand the fundamental principles governing its chelation capabilities.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules and materials. For this compound, DFT calculations have been employed to understand the nature of bonding between iron and the ligand, analyze electron distribution, and predict key electronic properties. Studies have calculated parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are indicative of a molecule's reactivity and stability. For instance, calculations comparing DTPA with other chelating agents like EDTA and HEDTA for iron ions have revealed that DTPA generally exhibits a higher affinity for iron researchgate.netresearchgate.netresearchgate.net. DFT analyses have also provided insights into the coordination environment of iron within the DTPA complex, with studies indicating a coordination number of 7 for Fe(II)/Fe(III) with DTPA researchgate.netresearchgate.net. The binding energy of DTPA to Fe(II) has been computationally determined to be approximately -1135 kJ/mol, suggesting a strong interaction researchgate.netmdpi.com. Furthermore, DFT has been utilized to assess electron transfer properties and adsorption characteristics, contributing to the understanding of DTPA's role in processes like scale removal researchgate.net.

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing for the study of behavior in solution. For this compound, MD simulations have been used to explore its interactions with solvent molecules (water) and its structural conformation in aqueous environments. These simulations can reveal the specific interactions between the DTPA ligand and the ferrous ion, as well as the influence of the surrounding solvent. For example, MD simulations of DTPA with iron sulfide (B99878) (FeS) have detailed the interactions between DTPA's functional groups and the metal ions. The carbonyl groups of DTPA show significant interaction with Fe²⁺ at specific distances (e.g., ~2.25 Å), while amine groups exhibit lower interaction with FeS analis.com.myanalis.com.my. These simulations also confirm that the formed DTPA-iron complex is generally soluble in water, which is crucial for its application in removing metal ions from solution analis.com.my. MD simulations, often coupled with force fields like COMPASS, help in understanding the dynamic coordination of DTPA to ferrous ions and its behavior in complex systems, such as those found in industrial processes analis.com.myanalis.com.mynih.gov.

Prediction of Chelate Stability and Reactivity

Computational methods are instrumental in predicting the stability and reactivity of this compound, offering quantitative measures that can be correlated with experimental observations.

Quantitative Structure-Activity Relationship (QSAR) models establish correlations between the chemical structure of molecules and their observed biological or chemical activity. While direct QSAR studies specifically for DTPA ferrous chelation are not extensively detailed in the provided snippets, the general application of QSAR in chelating agent design is noted. QSAR tools have been used to examine the relationship between metal properties and the sensitivity of adsorbents functionalized with DTPA researchgate.net. In the context of therapeutic chelating agents, QSAR approaches, such as the Hansch procedure, are employed to develop structure-efficacy correlations, considering molecular parameters beyond just stability constants, guiding the design of agents with specific therapeutic outcomes researchgate.net. The ability of QSAR to predict chelation properties by simulating interactions between chelating agents and metal ions is recognized as a key application tidjma.tn.

The prediction of metal binding affinities is a core area where computational chemistry excels. Studies have consistently shown, through both DFT calculations and comparisons with experimental data, that DTPA exhibits a strong affinity for ferrous ions (Fe²⁺) researchgate.netresearchgate.netresearchgate.netresearchgate.net. Computational analyses, including the calculation of binding energies and stability constants, indicate that DTPA forms more stable complexes with iron than with some other metal ions, such as Gd³⁺ . Comparative studies involving DTPA, EDTA, and HEDTA have highlighted DTPA's superior binding affinity for Fe²⁺ and Fe³⁺ researchgate.netresearchgate.net. The binding energy of DTPA to Fe(II) is calculated to be around -1135 kJ/mol, reflecting a robust interaction researchgate.netmdpi.com. The HOMO-LUMO gap, also calculable via DFT, can serve as an indicator of chemical stability and reactivity, with DTPA-Fe complexes having specific values that inform their behavior mdpi.commdpi.com. These computational predictions of binding affinities are vital for understanding DTPA's effectiveness in sequestering iron ions in various applications.

Rational Design of Novel Chelating Agents

Computational approaches are fundamental to the rational design of new chelating agents, often building upon the established properties of molecules like DTPA. By understanding the structure-property relationships of this compound, researchers can modify existing structures or design entirely new ligands with enhanced or tailored characteristics. Computational methods, including DFT and molecular modeling, are used to predict the binding affinities, electronic properties, and stability of potential new chelators nih.govnih.govresearchgate.netnih.govacs.org. For example, DTPA's structural parameters serve as a basis for designing metal-binding sites in proteins for applications like MRI contrast agents nih.govresearchgate.net. Furthermore, DTPA derivatives have been synthesized and computationally studied to improve their performance as bifunctional chelators for radiopharmaceuticals mdpi.commdpi.com. The design process involves exploring virtual libraries of compounds and optimizing functional groups to achieve desired outcomes, such as improved metal selectivity, faster labeling kinetics, or enhanced stability in biological systems mdpi.commdpi.comuzh.ch.

In Silico Screening for Improved Chelation Properties

In silico screening employs computational models to predict the efficacy of chelating agents, offering a cost-effective and rapid method for identifying promising candidates or understanding existing ones. Studies utilizing DFT have been crucial in evaluating the binding affinities of various chelating agents with iron ions. For instance, research comparing DTPA with other common chelators like EDTA (ethylenediaminetetraacetic acid) and HEDTA (hydroxyethyl ethylenediaminetriacetic acid) has revealed DTPA's superior affinity for iron.

DFT calculations have been employed to determine the electronic structure and binding characteristics of iron complexes with these ligands. These studies often correlate calculated binding energies with experimental stability constants, providing a quantitative basis for assessing chelation strength. The findings consistently indicate that DTPA forms more stable complexes with Fe(II) and Fe(III) compared to EDTA and HEDTA, suggesting its robust capacity for iron sequestration. This understanding is fundamental for guiding the design of new chelators with enhanced or tailored properties for specific applications. By systematically modifying ligand structures and evaluating their predicted binding energies and coordination behaviors, researchers can perform in silico screening to identify compounds with improved chelation efficiency or selectivity.

Table 1: Comparison of Chelating Agents with Iron Ions (DFT Studies)

| Chelating Agent | Iron Ion | Coordination Number | Relative Binding Affinity | Reference(s) |

| HEDTA | Fe(II)/Fe(III) | 5 | Lower | researchgate.netresearchgate.net |

| EDTA | Fe(II)/Fe(III) | 6 | Intermediate | researchgate.netresearchgate.net |

| DTPA | Fe(II)/Fe(III) | 7 | Strongest | researchgate.netresearchgate.net |

Note: For EDTA, Fe(III) can form a seven-coordinate complex with an additional water molecule researchgate.net.

Exploration of Analogous Ligand Structures

The exploration of analogous ligand structures involves investigating how variations in molecular architecture affect chelation performance. Computational studies have facilitated this by comparing DTPA with structurally related compounds and by examining modified versions of DTPA. For example, molecular dynamics (MD) simulations have provided detailed insights into the interactions between DTPA and iron species within different environments, such as in the presence of iron sulfide (FeS). These simulations analyze the specific functional groups within DTPA that contribute to its binding strength.

Table 2: Molecular Dynamics Interaction Analysis of DTPA with Fe2+

| Functional Group of DTPA | Interacting Ion | Radial Distance (Å) | Intensity | Reference(s) |

| Carbonyl | Fe2+ | 2.25 | 8.81 | researchgate.netanalis.com.myanalis.com.my |

| Amine | FeS (S2-) | 2.25 | 1.01 | researchgate.netanalis.com.myanalis.com.my |

Compound Name Table:

DTPA (Diethylenetriaminepentaacetic acid)

Fe-DTPA (this compound)

EDTA (Ethylenediaminetetraacetic acid)

HEDTA (Hydroxyethyl ethylenediaminetriacetic acid)

FeS (Iron sulfide)

Fe2+ (Ferrous ion)

Fe3+ (Ferric ion)

Future Research Directions and Emerging Paradigms in Dtpa Ferrous Chelate Studies

Integration with Nanotechnology for Targeted Delivery Systems (Non-Clinical/Plant)

The integration of nanotechnology with DTPA ferrous chelate presents a significant frontier for enhancing its efficacy in plant nutrition. Nanoparticle-based delivery systems offer the potential for improved stability, controlled release, and targeted delivery of iron to plants, thereby optimizing uptake and minimizing losses. Research is exploring the encapsulation of this compound within various nanomaterials, such as iron oxide nanoparticles or polymeric nanocarriers. These nano-formulations can protect the chelate from degradation in the soil environment and enable a gradual release of iron ions, ensuring a sustained supply to plants, particularly in challenging soil conditions like high pH or arid environments researchgate.netresearchgate.net.

Studies have demonstrated that iron-based nanoparticles can lead to enhanced plant growth parameters, including increased biomass, root length, and chlorophyll (B73375) content, often outperforming conventional chelated iron sources researchgate.netresearchgate.net. For instance, γ-Fe2O3 nanoparticles have shown a reduction in oxidative stress markers and an improvement in leaf growth rate and chlorophyll content compared to chelated iron researchgate.net. Similarly, nano-zinc formulations have indicated potential for improved nutrient assimilation at lower concentrations than DTPA-zinc researchgate.net. Future research will likely focus on designing smart nanocarriers that respond to specific plant needs or environmental cues, further refining the precision and efficiency of this compound delivery for improved crop productivity and resilience.

Table 1: Comparative Plant Growth Metrics with Nano-Iron vs. Conventional Iron Sources

| Parameter | Control (No Iron) | Conventional Fe-DTPA | Nano-Iron (e.g., γ-Fe2O3) | Nano-Iron (e.g., Fe2O3 NPs) |

| Leaf Growth Rate (%) | Baseline | Moderate Increase | Significant Increase (e.g., 33-50%) | Significant Increase |

| SPAD (Chlorophyll) | Baseline | Moderate Increase | Significant Increase (e.g., 47 to 52) | Significant Increase |

| Oxidative Stress Markers | High | Moderate Reduction | Significant Reduction | Significant Reduction |

| Biomass | Low | Moderate Increase | High Increase | High Increase |

Note: Specific values are illustrative based on research trends and may vary depending on experimental conditions and plant species.

Advanced Materials Science Applications of Chelate Compounds

Beyond its established roles in agriculture and environmental science, DTPA and its chelates are being explored for their potential in advanced materials science. The strong metal-binding capacity of DTPA can be harnessed to create novel functional materials with tailored properties. Research into polymeric metal chelates (PMCs) and metal-organic frameworks (MOFs) incorporating DTPA units is a growing area. These materials can serve as precursors for nanocomposites, catalysts, sensors, and separation media nih.govspringerprofessional.de.

The ability of DTPA to form stable complexes with a wide range of metal ions makes it an attractive building block for creating materials with specific magnetic, optical, or catalytic properties. For example, metal chelate monomers (MCMs) containing DTPA can be polymerized to form porous organic polymers (POPs) or other advanced structures with high surface areas, suitable for applications in catalysis, gas storage, or water purification springerprofessional.de. Furthermore, the inherent chelating ability can be utilized to stabilize metal ions within material matrices, preventing their leaching and ensuring long-term functionality in applications such as advanced coatings or functional fillers for composites nih.gov.

High-Throughput Screening Methodologies for Chelate Optimization